molecular formula C5H11ClN2 B1266344 3-(Dimethylamino)propanenitrile hydrochloride CAS No. 18076-02-3

3-(Dimethylamino)propanenitrile hydrochloride

Cat. No. B1266344
CAS RN: 18076-02-3
M. Wt: 134.61 g/mol
InChI Key: VXYYGUQECNRTJT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanenitrile hydrochloride, also known as Dimethylaminopropionitrile, is a colorless liquid . It has a molecular formula of C5H10N2 and a molecular weight of 98.1463 . It is used in the manufacture of polyurethane foam .


Synthesis Analysis

The synthesis of 3-(Dimethylamino)propanenitrile hydrochloride has been investigated over palladium catalysts . It has also been used to initiate the organic polymerization during the synthesis of class I hybrid poly(N-isopropylacrylamide)/silica hydrogels .


Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)propanenitrile hydrochloride can be represented by the InChI string: InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-(Dimethylamino)propanenitrile hydrochloride has a melting point of -44.3 °C and a boiling point of 171-172 °C . It has a density of 0.87 g cm-3 at 20 °C . It is water-soluble and tends to turn yellow when exposed to air .

Scientific Research Applications

Proteomics Research

“3-(Dimethylamino)propanenitrile hydrochloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various ways in this field, such as in the analysis of protein structures or in the study of protein-protein interactions.

Hydrogenation Studies

The hydrogenation of “3-(Dimethylamino)propanenitrile” over palladium catalysts has been investigated . This could be relevant in studies related to chemical reactions, catalysts, and the development of new materials.

Safety and Hazards

Excessive exposure to 3-(Dimethylamino)propanenitrile hydrochloride can lead to urologic and neurologic disorders . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

properties

IUPAC Name

3-(dimethylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-7(2)5-3-4-6;/h3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYYGUQECNRTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044321
Record name Dimethylaminopropionitrile HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)propanenitrile hydrochloride

CAS RN

18076-02-3
Record name Dimethylaminopropionitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylaminopropionitrile HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLAMINOPROPIONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF2L53ZK2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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